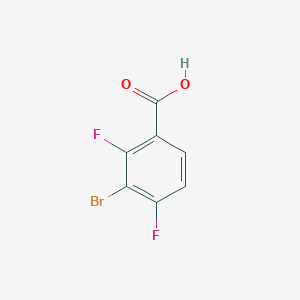

3-Bromo-2,4-difluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHSBCGWEINIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456972 | |

| Record name | 3-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651026-98-1 | |

| Record name | 3-BROMO-2,4-DIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4-difluorobenzoic Acid

This technical guide provides a comprehensive overview of the synthesis protocols for 3-Bromo-2,4-difluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data summaries, and visual representations of the synthesis pathways.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the bromine atom and two fluorine atoms on the benzoic acid core allows for diverse chemical modifications, making it a versatile intermediate. This guide outlines two primary synthesis routes, starting from either 2,4-difluorobenzoic acid or 2,4-difluorobenzonitrile.

Synthesis Protocols

Two principal methods for the synthesis of this compound are detailed below. The first method involves the direct bromination of 2,4-difluorobenzoic acid, followed by a purification step involving esterification to achieve high purity. The second method utilizes 2,4-difluorobenzonitrile as the starting material, which undergoes bromination and subsequent hydrolysis.

This protocol focuses on achieving high purity by mitigating the formation of the di-substituted impurity, 3,5-dibromo-2,4-difluorobenzoic acid.[1] The key steps involve bromination, esterification for purification, and subsequent hydrolysis.

Experimental Protocol:

-

Bromination:

-

In a reaction vessel, add 961g of concentrated sulfuric acid (9.816 mol) and 160g of 2,4-difluorobenzoic acid (1.014 mol).

-

Cool the mixture to 0°C.

-

Slowly add 189.5g of N-bromosuccinimide (1.066 mol) in portions while maintaining the temperature between 20-25°C for 8 hours.

-

Quench the reaction by adding 1283g of water.

-

Filter the precipitate and dry to obtain the crude product.

-

-

Esterification and Purification:

-

To the crude product, add 640g of methanol (19.97 mol) and reflux the mixture for 5 hours.

-

Remove the solvent by reduced pressure distillation and collect the fraction at 80°C. This step separates the mono-bromo ester from the di-bromo impurity.

-

-

Hydrolysis and Acidification:

-

Add the purified intermediate to 242g (1.2 mol) of 20% aqueous sodium hydroxide solution and reflux for 10 hours.

-

Acidify the reaction mixture with 540g (1.48 mol) of 10% hydrochloric acid.

-

Filter the resulting precipitate and dry to obtain the final product.

-

Quantitative Data Summary (Method 1):

| Parameter | Value | Reference |

| Starting Material | 2,4-Difluorobenzoic acid | [1] |

| Brominating Agent | N-bromosuccinimide | [1] |

| Molar Ratio (Brominating Agent:Starting Material) | 1.05:1 | [1] |

| Bromination Temperature | 20-25°C | [1] |

| Overall Yield | 80% | [1] |

| Final Purity (HPLC) | 99.7% | [1] |

| Major Impurity | 3,5-dibromo-2,4-difluorobenzoic acid | [1] |

Alternative Brominating Agents (Method 1):

| Brominating Agent | Yield | Purity (HPLC) | Dibromide Impurity | Reference |

| Dibromohydantoin | 77% | 99.5% | 2.04% (in crude) | [1] |

This alternative route is described as a simple, efficient, and environmentally friendly process.[2] It involves the bromination of 2,4-difluorobenzonitrile followed by hydrolysis to yield the desired product.

Experimental Protocol:

-

Bromination:

-

In a suitable reactor, 2,4-difluorobenzonitrile is reacted with a brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin or sodium bromate) in the presence of 80% w/w aqueous sulfuric acid.[2]

-

The reaction is carried out for a specified duration to yield 5-bromo-2,4-difluorobenzonitrile.

-

-

Hydrolysis:

-

The resulting 5-bromo-2,4-difluorobenzonitrile is then hydrolyzed to this compound. The patent suggests this occurs after the initial bromination step within the same process.[2]

-

Quantitative Data Summary (Method 2):

| Parameter | Value | Reference |

| Starting Material | 2,4-Difluorobenzonitrile | [2] |

| Purity Range | 93% to 99% | [2] |

| Advantage | Simple, efficient, environmentally friendly | [2] |

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Workflow for the synthesis of high-purity this compound from 2,4-difluorobenzoic acid.

Caption: Workflow for the synthesis of this compound from 2,4-difluorobenzonitrile.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of protocol may depend on the desired purity, available starting materials, and scale of production. The method starting from 2,4-difluorobenzoic acid with an intermediate esterification and purification step is particularly advantageous for obtaining a high-purity product suitable for pharmaceutical applications.[1] The alternative route from 2,4-difluorobenzonitrile offers a simpler and potentially more environmentally friendly process.[2] This guide provides the necessary technical details to enable researchers and chemists to reproduce and adapt these methods for their specific needs.

References

Technical Guide: 3-Bromo-2,4-difluorobenzoic Acid (CAS No. 651026-98-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-difluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 651026-98-1 , is a halogenated aromatic carboxylic acid.[1][2][3] This compound is a valuable building block in medicinal chemistry and drug discovery, primarily utilized as a pharmaceutical intermediate. The strategic placement of bromine and fluorine atoms on the benzoic acid scaffold imparts unique physicochemical properties that are advantageous for the synthesis of complex molecules and the development of novel therapeutic agents. The presence of halogens can enhance lipophilicity and modulate the acidity of the benzoic acid moiety compared to its unsubstituted counterpart.[1]

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 651026-98-1 | [2][3] |

| Molecular Formula | C₇H₃BrF₂O₂ | [2] |

| Molecular Weight | 237.00 g/mol | [2] |

| Appearance | Off-white to faint cream, slightly claggy powder | [1] |

| Purity | Typically ≥95% - 97% | [1][2] |

Synthesis and Experimental Protocols

General Experimental Protocol: Bromination of 2,4-difluorobenzoic acid

This protocol is adapted from the synthesis of 5-bromo-2,4-difluorobenzoic acid and may require optimization for the synthesis of the 3-bromo isomer.

Materials:

-

2,4-difluorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

N-Bromosuccinimide (NBS) or other suitable brominating agent

-

Methanol or Ethanol (for esterification, if purification requires it)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (for hydrolysis)

-

Hydrochloric Acid (HCl) (for acidification)

-

Appropriate organic solvents for extraction (e.g., ethyl acetate)

-

Deionized water

Procedure:

-

Bromination:

-

In a reaction vessel, dissolve 2,4-difluorobenzoic acid in concentrated sulfuric acid.

-

Cool the mixture to a suitable temperature (e.g., 0-5 °C).

-

Slowly add the brominating agent (e.g., N-Bromosuccinimide) in portions, maintaining the temperature.

-

Allow the reaction to stir at a controlled temperature for several hours until completion, monitored by a suitable technique like TLC or LC-MS.

-

Upon completion, the reaction mixture is quenched by carefully pouring it over ice water.

-

The crude product precipitates and is collected by filtration, then washed with water.

-

-

Purification (optional, via esterification-hydrolysis):

-

The crude product, which may contain a mixture of isomers, can be purified by esterification. The crude acid is refluxed with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester.

-

The resulting mixture of esters can be separated by distillation or chromatography.

-

The purified ester of this compound is then hydrolyzed back to the carboxylic acid by heating with an aqueous base (e.g., NaOH).

-

After hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the pure this compound.

-

The purified product is collected by filtration, washed with water, and dried.

-

Logical Workflow for Synthesis and Purification:

Applications in Drug Discovery and Development

Halogenated benzoic acids, particularly those containing fluorine, are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.

While specific drug candidates synthesized directly from this compound are not prominently documented in publicly available literature, its structural motifs are found in various biologically active compounds. The bromine atom serves as a versatile handle for a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of complex molecular architectures. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, further expanding its synthetic utility.

The general importance of similar fluorinated benzoic acids is highlighted by their use in the synthesis of:

-

Enzalutamide and Venclexta: Key raw materials for these anticancer drugs include bromofluorobenzoic acid derivatives.[4]

-

GPR119 agonists and NaV1.7 inhibitors: 2-Bromo-4,5-difluorobenzoic acid is a key component in the synthesis of these therapeutic agents.[5]

-

Dopaminergic stabilizers: 4-Bromo-2,5-difluorobenzoic acid has shown potential in treating central nervous system disorders.[6]

Given these examples, it is highly probable that this compound serves as a crucial intermediate in the discovery and development of new chemical entities targeting a wide range of diseases.

Potential Synthetic Utility in Medicinal Chemistry:

Signaling Pathways

Currently, there is no specific information in the scientific literature that directly implicates this compound or its immediate derivatives in the modulation of a particular signaling pathway. The utility of this compound is primarily as a synthetic intermediate, and the biological activity of the final molecules will depend on the overall structure into which this building block is incorporated.

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined structure and the reactivity of its functional groups make it a valuable tool for synthetic chemists. While detailed public information on its direct biological activity or specific synthetic protocols is limited, its utility can be inferred from the broad applications of structurally related compounds. Further research and publication of its use in specific synthetic campaigns will undoubtedly provide a clearer picture of the full potential of this versatile building block.

References

- 1. CAS 651026-98-1: Benzoic acid, 3-bromo-2,4-difluoro- [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound | 651026-98-1 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-2,5-difluorobenzoic Acid: Pharmaceutical Applications and Synthesis Method_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Bromo-2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 3-Bromo-2,4-difluorobenzoic acid, a key building block in modern medicinal chemistry and materials science. This document summarizes essential quantitative data, outlines relevant experimental protocols, and presents logical workflows to assist researchers in its application and analysis.

Core Physicochemical Data

The following tables provide a consolidated summary of the key physicochemical properties of this compound (CAS RN: 651026-98-1). These values are critical for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Appearance | Off-white to faint cream, slightly claggy powder |

| Melting Point | 132-134 °C |

| Boiling Point | 288.8 ± 40.0 °C (Predicted) |

| Density | 1.872 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.82 ± 0.10 (Predicted)[1][2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions[1][2] |

Spectral Data Summary

| Spectroscopy Type | Data Highlights |

| ¹H NMR | The proton NMR spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the bromine and fluorine substituents, as well as the carboxylic acid group. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the chemical shifts of the aromatic carbons being significantly affected by the electronegative halogen substituents and the carboxylic acid group. |

| Mass Spec. | The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key feature for identifying the presence of this halogen in the molecule. |

| IR | The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F and C-Br stretches, as well as aromatic C-H and C=C vibrations. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are methodologies for determining key properties of this compound.

Melting Point Determination

The melting point of a solid crystalline organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube to a height of 1-2 mm.[4][5] The tube is then gently tapped to pack the sample at the bottom.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[3]

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[6]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in a solution. For an aromatic carboxylic acid like this compound, this value is critical for predicting its ionization state at different pH values.

Method: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[7]

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it influences absorption and bioavailability.[8] Both kinetic and thermodynamic solubility can be determined.

Method: Equilibrium (Thermodynamic) Solubility Assay

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a specific volume of the solvent of interest (e.g., water, buffer at a specific pH, or an organic solvent).[9]

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[9]

-

Separation: The saturated solution is separated from the excess solid by filtration or centrifugation.[9]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] The measured concentration represents the equilibrium solubility.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships relevant to the analysis of this compound.

References

- 1. This compound CAS#: 651026-98-1 [m.chemicalbook.com]

- 2. This compound | 651026-98-1 [amp.chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. youtube.com [youtube.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Analysis of Bromo-Difluorobenzoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spectral Data for Bromo-Fluorobenzoic Acid Isomers

Comprehensive experimental spectral data for 3-Bromo-2,4-difluorobenzoic acid could not be located in the searched databases. As an alternative, the following tables summarize the available spectral data for closely related isomers to provide a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.34 | m | - | Ar-H | CDCl₃[1] |

| 8.07 | m | - | Ar-H | CDCl₃[1] |

| 7.23 | m | - | Ar-H | CDCl₃[1] |

Table 2: ¹³C NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment | Solvent |

| 170.2 | - | C=O | CDCl₃[1] |

| 162.7 | d, J = 256.2 | C-F | CDCl₃[1] |

| 136.1 | d, J = 1.7 | Ar-C | CDCl₃[1] |

| 131.5 | d, J = 8.8 | Ar-C | CDCl₃[1] |

| 126.7 | d, J = 3.5 | Ar-C | CDCl₃[1] |

| 116.7 | d, J = 23.1 | Ar-C | CDCl₃[1] |

| 109.5 | d, J = 21.8 | C-Br | CDCl₃[1] |

Table 3: ¹⁹F NMR Spectral Data for 3-Bromo-4-fluorobenzoic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| -98.11 | td | J = 7.2, 5.2 | CDCl₃[1] |

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands for Related Benzoic Acid Derivatives

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 3-Bromobenzoic acid | Not specified | C=O stretch, O-H stretch, C-Br stretch |

| 2-amino-5-bromobenzoic acid | 1655 | C=O stretch[2] |

Note: Specific peak values for 3-Bromobenzoic acid were not available in the provided search results, but the characteristic absorptions are listed.

Mass Spectrometry (MS) Data

Table 5: Mass Spectrometry Data for Bromo-Fluorobenzoic Acid Isomers

| Compound | Ionization Mode | m/z | Assignment |

| 3-Bromo-4-fluorobenzoic acid | ESI- | 216.8 | [M-H]⁻[1] |

| 4-Bromo-2-fluorobenzoic acid | GC-MS | 218, 220 | M⁺, [M+2]⁺ |

| 3-Bromobenzoic acid | EI | 122 | [M]⁺ |

Note: The presence of bromine results in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

5-25 mg of the solid sample for ¹H NMR; 50-100 mg for ¹³C NMR.[3]

-

0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

-

5 mm NMR tubes.[3]

-

Internal standard (e.g., Tetramethylsilane - TMS).

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in the appropriate volume of deuterated solvent inside a clean, dry vial.[3]

-

Transfer: Transfer the solution into an NMR tube.

-

Instrumentation:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

-

If applicable, acquire a ¹⁹F NMR spectrum.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[3] Calibrate the chemical shifts using the solvent peak or an internal standard like TMS.[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Thin Solid Film

-

Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[4]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[3]

-

Data Acquisition:

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A logical workflow for the spectroscopic analysis of a synthesized organic compound.

References

Solubility of 3-Bromo-2,4-difluorobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 3-Bromo-2,4-difluorobenzoic acid in organic solvents. A comprehensive search for quantitative solubility data for this specific compound (CAS No. 651026-98-1) did not yield specific numerical values within publicly available scientific literature and databases. This indicates a significant data gap for this particular substituted benzoic acid.

In light of this, the guide provides two key resources for researchers:

-

A compilation of solubility data for structurally analogous compounds. This information can offer qualitative insights into the potential solubility characteristics of this compound in various organic solvents.

-

A detailed, best-practice experimental protocol for determining the thermodynamic solubility of a solid organic compound. This protocol is based on the widely accepted equilibrium shake-flask method, providing a reliable framework for researchers to generate their own solubility data.

This guide is intended to be a valuable resource for scientists working with this compound, enabling them to make informed decisions regarding solvent selection and to rigorously determine its solubility profile for applications in drug development and chemical synthesis.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been found in surveyed chemical literature and databases.

Solubility of Structurally Similar Compounds

To provide a frame of reference, the following table summarizes the available solubility data for other brominated and fluorinated benzoic acid derivatives. It is crucial to note that these values are for structurally related, but not identical, compounds. The solubility of this compound may differ significantly based on the specific positions of the halogen substituents and their combined electronic and steric effects.

| Compound Name | CAS Number | Solvent | Solubility | Temperature (°C) |

| 3-Bromobenzoic acid | 585-76-2 | Methanol | 50 mg/mL | Not Specified |

| 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | Methanol | Soluble | Not Specified |

This table is intended for qualitative comparison only. Researchers should determine the solubility of this compound experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the steps for determining the thermodynamic (equilibrium) solubility of a solid organic compound, such as this compound, in an organic solvent. The shake-flask method is considered the gold standard for its reliability and accuracy.[1]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

Analyte: this compound (solid, high purity)

-

Solvents: High-purity organic solvents of interest (e.g., methanol, ethanol, acetone, tetrahydrofuran, dimethyl sulfoxide)

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with screw caps or stoppers

-

Orbital shaker or wrist-action shaker, preferably with temperature control

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

-

-

Analytical Instrumentation (select one):

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

References

An In-depth Technical Guide on the Crystal Structure of Halogenated Benzoic Acids: A Case Study on 3-Bromobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for the specific crystal structure of 3-Bromo-2,4-difluorobenzoic acid in publicly available databases did not yield definitive crystallographic data. Therefore, this guide provides a comprehensive analysis of the closely related and structurally significant compound, 3-Bromobenzoic acid , for which detailed crystallographic information is available. This document serves as an illustrative technical guide on the principles and data presentation relevant to the crystallographic study of halogenated benzoic acids.

Introduction

3-Bromobenzoic acid is an aromatic carboxylic acid that serves as a vital building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1] The presence of both a carboxylic acid group and a bromine substituent on the benzene ring allows for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting its physical properties, reactivity, and potential interactions in a biological or material context. This guide presents a detailed overview of the crystal structure of 3-Bromobenzoic acid, including its synthesis, crystallization, and crystallographic analysis.

Physicochemical Properties

A summary of the core physicochemical properties of 3-Bromobenzoic acid is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 g/mol |

| CAS Number | 585-76-2 |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 155-158 °C |

| Solubility | Soluble in ethanol, ether, acetone, and hot water; slightly soluble in cold water. |

| pKa | 3.86 (at 25 °C) |

Data sourced from various chemical suppliers and databases.[1]

Synthesis and Crystallization

The synthesis of 3-Bromobenzoic acid can be achieved through several methods. A common and reliable approach is the oxidation of 3-bromotoluene.

3.1. Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene [1][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromotoluene, potassium hydroxide, and water.

-

Heating: Heat the mixture to its boiling point.

-

Oxidation: Slowly add potassium permanganate to the boiling mixture.

-

Reflux: After the addition of potassium permanganate is complete, maintain the reflux for 4 hours.

-

Work-up: After cooling, filter the reaction mixture to remove manganese dioxide.

-

Acidification: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 3-bromobenzoic acid.

-

Purification: Collect the crude product by filtration. For further purification, dissolve the crude product in a minimal amount of a suitable solvent mixture (e.g., ethanol and aqueous ammonia), followed by re-acidification with hydrochloric acid.

-

Final Product: Filter the purified product and wash with cold water to obtain crystalline 3-bromobenzoic acid.

3.2. Recrystallization for Single Crystal Growth [4]

High-quality single crystals suitable for X-ray diffraction can be obtained through careful recrystallization.

-

Solvent Selection: Water is a common and effective solvent for the recrystallization of 3-Bromobenzoic acid, as it is highly soluble in hot water and poorly soluble in cold water.

-

Dissolution: Place the crude 3-Bromobenzoic acid in an Erlenmeyer flask. Add a minimal amount of boiling water to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a pre-heated funnel to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be subsequently placed in an ice bath.

-

Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of ice-cold water.

-

Drying: The crystals are dried under vacuum or in a desiccator.

Caption: Workflow for the synthesis and purification of 3-Bromobenzoic acid.

Crystal Structure Analysis

The crystal structure of 3-Bromobenzoic acid has been determined by single-crystal X-ray diffraction. A redetermination of the structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1446325 .[5]

4.1. Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a general protocol for single-crystal X-ray diffraction analysis of a small organic molecule like 3-Bromobenzoic acid.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature (e.g., 200 K) using a specific X-ray source (e.g., Mo Kα radiation).[5] The diffractometer collects a series of diffraction images as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Caption: A generalized workflow for determining a crystal structure using single-crystal X-ray diffraction.

4.2. Crystallographic Data for 3-Bromobenzoic Acid

The following table summarizes the crystallographic data for 3-Bromobenzoic acid from the redetermined structure.[5]

| Parameter | Value |

| CCDC Deposition No. | 1446325 |

| Empirical Formula | C₇H₅BrO₂ |

| Formula Weight | 201.02 |

| Temperature | 200 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.9989(5) Å |

| b | 4.7064(4) Å |

| c | 25.149(2) Å |

| β | 92.283(4)° |

| Volume | 709.02(10) ų |

| Z | 4 |

| Calculated Density | 1.882 Mg/m³ |

4.3. Selected Bond Lengths and Angles

The table below presents selected intramolecular bond lengths and angles for 3-Bromobenzoic acid.

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br | 1.892(3) |

| C-C (aromatic) | 1.378(5) - 1.396(5) |

| C-C(arboxylic) | 1.490(5) |

| C=O | 1.258(4) |

| C-OH | 1.309(4) |

| C-C-C (ring) | 118.6(3) - 121.6(3) |

| O=C-OH | 122.5(3) |

Data extracted from the CIF file corresponding to CCDC 1446325.[5]

Molecular Packing and Intermolecular Interactions

In the solid state, 3-Bromobenzoic acid molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. These dimers are a common structural motif for carboxylic acids. The O-H···O hydrogen bonds are a dominant feature in the crystal packing. Further intermolecular interactions, such as C-H···O contacts and potentially weak halogen bonding, contribute to the overall stability of the three-dimensional crystal lattice.

Caption: A conceptual diagram illustrating the key intermolecular interactions governing the crystal packing of 3-Bromobenzoic acid.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystallization, and crystal structure of 3-Bromobenzoic acid, serving as a representative example for halogenated benzoic acids. The presented data, including crystallographic parameters, bond lengths, and angles, offer valuable insights for researchers and drug development professionals. The experimental protocols and workflows outlined herein provide a practical framework for the preparation and structural characterization of similar compounds. While the crystal structure of this compound remains to be publicly reported, the methodologies and principles discussed in this guide are directly applicable to its future study.

References

A Technical Guide to 3-Bromo-2,4-difluorobenzoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

Introduction

3-Bromo-2,4-difluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzoic acid scaffold, imparts specific reactivity and physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, with a focus on its role in the development of innovative drug candidates. The presence of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable intermediate for medicinal chemists.[1]

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and larger-scale development projects. The purity of the commercially available product is typically high, often exceeding 96-97%.

A summary of the key physicochemical properties and supplier information for this compound (CAS Number: 651026-98-1) is presented in the table below.

| Property | Value | Source |

| CAS Number | 651026-98-1 | [1][2][3] |

| Molecular Formula | C₇H₃BrF₂O₂ | [1][2][3] |

| Molecular Weight | 237.00 g/mol | [1][2][3] |

| Purity | ≥95% to 97% | [1][3] |

| Appearance | Off-white to faint cream, slightly claggy powder or solid | [1] |

| MDL Number | MFCD09261257 | [2][3] |

Table 1: Physicochemical Properties and Supplier Information for this compound.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by carboxylation. This method provides a regioselective route to the desired product. The following is a representative experimental protocol adapted from general procedures for the lithiation and carboxylation of aryl halides.

Reaction Scheme:

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

-

Reaction Setup: The flask is charged with anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of LDA: A solution of lithium diisopropylamide (LDA) is added dropwise to the stirred THF via the dropping funnel, maintaining the temperature at -78 °C.

-

Addition of the Starting Material: 1-Bromo-2,4-difluorobenzene, dissolved in a small amount of anhydrous THF, is then added dropwise to the LDA solution. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

-

Carboxylation: The reaction mixture is then poured slowly onto a slurry of crushed dry ice in a separate flask. The dry ice should be in large excess to ensure complete carboxylation and to maintain a low temperature.

-

Quenching and Work-up: After the addition is complete, the mixture is allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is then acidified to a pH of approximately 2 with 1 M hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a solid.

Application in Drug Discovery: A Building Block for PTP-MEG2 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors for Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2). PTP-MEG2 has been identified as a negative regulator of the insulin signaling pathway.[4] By inhibiting PTP-MEG2, it is possible to enhance insulin sensitivity, making it a promising therapeutic target for the treatment of type 2 diabetes.[4][5]

The synthesis of potent and selective PTP-MEG2 inhibitors often involves the use of this compound to construct the core scaffold of the inhibitor molecule. The bromo- and fluoro-substituents on the benzoic acid ring provide handles for further chemical modifications and contribute to the overall pharmacological profile of the final compound.

PTP-MEG2 Signaling Pathway and its Inhibition

PTP-MEG2 exerts its negative regulatory effect on the insulin signaling pathway by dephosphorylating key components, thereby attenuating the downstream signals that lead to glucose uptake and utilization. The following diagram illustrates the simplified insulin signaling pathway and the role of PTP-MEG2.

References

- 1. CAS 651026-98-1: Benzoic acid, 3-bromo-2,4-difluoro- [cymitquimica.com]

- 2. 651026-98-1|this compound|BLD Pharm [bldpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Identification of the tyrosine phosphatase PTP-MEG2 as an antagonist of hepatic insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phloridzin Acts as an Inhibitor of Protein-Tyrosine Phosphatase MEG2 Relevant to Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Bromo-2,4-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 3-Bromo-2,4-difluorobenzoic acid (CAS No. 651026-98-1). The information is intended to support its safe use in research and development, particularly in the fields of medicinal chemistry and pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The strategic placement of bromine and fluorine atoms on the benzoic acid ring imparts unique chemical properties that make it a valuable building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 651026-98-1 |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Melting Point | 132-134 °C |

| Boiling Point | 288.8 ± 40.0 °C (Predicted) |

| Density | 1.872 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.82 ± 0.10 (Predicted) |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions |

Safety and Hazard Information

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risk of exposure, the following precautionary measures and personal protective equipment are recommended.

Table 3: Recommended Handling and Protective Measures

| Precaution | Description |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |

| General Hygiene | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. |

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires. Firefighters should wear self-contained breathing apparatus.

Handling and Storage

Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are not widely published in peer-reviewed journals, its structural similarity to other halogenated benzoic acids suggests its utility as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The bromine atom provides a reactive site for cross-coupling reactions, while the carboxylic acid group can be readily converted to amides, esters, and other functional groups.

A plausible synthetic application involves its use as a building block for more complex molecules. The general workflow for such a synthesis is outlined below.

Caption: A generalized experimental workflow for the use of this compound in a cross-coupling or amide formation reaction.

Toxicological and Ecological Information

Logical Relationships in Safety Assessment

The process of assessing and mitigating the risks associated with handling this compound follows a logical progression from hazard identification to the implementation of control measures.

Caption: A flowchart illustrating the logical steps in the safety assessment and handling of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use and adhere to all institutional and governmental safety regulations.

An In-depth Technical Guide on the Reactivity of the Carboxylic Acid Group in 3-Bromo-2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in 3-Bromo-2,4-difluorobenzoic acid, a key intermediate in pharmaceutical synthesis. The document details the experimental protocols for common transformations of the carboxylic acid moiety, including conversion to acyl chloride, esterification, amide bond formation, and reduction to the corresponding benzyl alcohol. Quantitative data for these reactions are presented in structured tables for clear comparison. Furthermore, this guide illustrates the application of this versatile building block in the context of drug discovery, particularly in the synthesis of protein tyrosine phosphatase (PTP) inhibitors, and provides diagrams to visualize the experimental workflows and a relevant signaling pathway.

Introduction

This compound is a valuable synthetic intermediate in medicinal chemistry due to its unique substitution pattern. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring influences the reactivity of the carboxylic acid group and provides a handle for further functionalization through cross-coupling reactions. Understanding the reactivity of the carboxylic acid is crucial for its effective utilization in the synthesis of complex molecular architectures, including biologically active compounds. This guide will focus on the key reactions of the carboxylic acid group, providing detailed methodologies and quantitative data to aid researchers in their synthetic endeavors.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo a variety of transformations to yield important derivatives such as acyl chlorides, esters, amides, and alcohols. The electron-withdrawing nature of the fluorine substituents is expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

Conversion to Acyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a common first step for the synthesis of esters and amides. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.

Experimental Protocol: Synthesis of 3-Bromo-2,4-difluorobenzoyl chloride

To a solution of this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride (1.5-2.0 eq) is then added dropwise at room temperature. The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution. After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Bromo-2,4-difluorobenzoyl chloride, which can often be used in the next step without further purification.

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acyl Chloride Formation | Thionyl chloride, cat. DMF | Toluene | Reflux | 2-4 | >90 |

Esterification

Esterification of this compound can be achieved through several methods, including Fischer esterification under acidic conditions or by reacting the corresponding acyl chloride with an alcohol.

Experimental Protocol: Synthesis of Methyl 3-Bromo-2,4-difluorobenzoate (Fischer Esterification)

This compound (1.0 eq) is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added carefully. The mixture is then heated to reflux and stirred for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester.

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Fischer Esterification | Methanol, cat. H₂SO₄ | Methanol | Reflux | 4-8 | ~85-95 |

Amide Bond Formation

The synthesis of amides from this compound is a critical transformation in drug discovery. This can be accomplished by reacting the acyl chloride with an amine or by using modern coupling reagents that facilitate the direct condensation of the carboxylic acid and an amine.

Experimental Protocol: Amide Coupling using HATU

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM, is added HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq). The mixture is cooled to 0 °C, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Amide Coupling | Amine, HATU, DIPEA | DMF or DCM | 0 to RT | 2-12 | >80 |

Reduction to Benzyl Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of (3-Bromo-2,4-difluorophenyl)methanol

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired benzyl alcohol. It is important to note that LiAlH₄ can potentially reduce the aryl bromide, although this is generally a slower reaction.[1]

| Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Reduction | LiAlH₄ | THF | 0 to Reflux | 2-6 | ~70-85 |

Visualization of Workflows and Pathways

Experimental Workflow for Amide Synthesis

The following diagram illustrates a typical workflow for the synthesis of an amide derivative from this compound.

General Reactivity Pathway

This diagram shows the primary transformations of the carboxylic acid group of this compound.

Role in PTP-MEG2 Inhibition Signaling Pathway

3-Bromo-4-fluorobenzoic acid is a known intermediate in the synthesis of inhibitors of Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2).[2] PTP-MEG2 is a negative regulator of insulin signaling. By inhibiting PTP-MEG2, the insulin signaling pathway is enhanced, making it a potential therapeutic target for type 2 diabetes. The following diagram illustrates this simplified signaling concept.

Conclusion

This compound is a highly versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. The carboxylic acid group can be readily transformed into a variety of other functional groups, including acyl chlorides, esters, amides, and alcohols, using well-established synthetic protocols. The methodologies and data presented in this guide provide a valuable resource for researchers, enabling the efficient and predictable synthesis of complex molecules. The role of this compound in the development of PTP-MEG2 inhibitors highlights its significance in addressing important therapeutic areas such as type 2 diabetes. Further exploration of the reactivity of this and related fluorinated benzoic acids will undoubtedly continue to fuel innovation in drug discovery and development.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 3-Bromo-2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected outcomes of electrophilic aromatic substitution (EAS) reactions on 3-bromo-2,4-difluorobenzoic acid. Due to the highly substituted and deactivated nature of this aromatic ring, this document synthesizes established principles of physical organic chemistry to predict reaction behavior, in the absence of extensive direct experimental literature on this specific substrate.

Introduction to Electrophilic Aromatic Substitution on Highly Substituted Benzene Rings

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic compounds.[1] The reaction proceeds via the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1] Subsequent deprotonation re-establishes aromaticity, resulting in the substitution of a hydrogen atom with the electrophile.[1]

The reactivity and regioselectivity of EAS reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. This is crucial for predicting the outcome of reactions on molecules such as this compound, which bears multiple substituents with competing electronic effects.

Analysis of Substituent Effects in this compound

The regiochemical outcome of an electrophilic attack on this compound is determined by the interplay of the directing effects of the three different substituents: a carboxylic acid group, two fluorine atoms, and a bromine atom.

-

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (C5).

-

Fluorine (-F): As halogens, fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions. In this molecule, the fluorine at C2 directs to C3 (occupied) and C5. The fluorine at C4 directs to C3 (occupied) and C5.

-

Bromine (-Br): Similar to fluorine, bromine is a deactivating, ortho-, para-directing group. The inductive withdrawal of electrons deactivates the ring, while resonance donation directs incoming electrophiles to the ortho and para positions. The bromine at C3 directs to C2 (occupied) and C4 (occupied) and C6.

Consolidated Directing Effects:

When considering the combined influence of all substituents, the potential sites for electrophilic attack are C5 and C6.

-

Position C5: This position is meta to the strongly meta-directing carboxylic acid group. It is also para to the C2-fluoro group and ortho to the C4-fluoro group, both of which direct to this position.

-

Position C6: This position is ortho to the carboxylic acid group (disfavored) and para to the C3-bromo group.

Therefore, the C5 position is the most likely site for electrophilic aromatic substitution on this compound, as it is the position most favored by the combined directing effects of the substituents. The strong meta-directing effect of the carboxylic acid and the concurring ortho- and para-directing effects of the two fluorine atoms converge on this position. The ring is, however, expected to be highly deactivated, requiring harsh reaction conditions.

Caption: Predicted regioselectivity of EAS on this compound.

Key Electrophilic Aromatic Substitution Reactions

Due to the highly deactivated nature of the substrate, forcing conditions are likely necessary for these reactions to proceed.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring.[2] The typical reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2]

Predicted Outcome: The major product is expected to be 3-Bromo-2,4-difluoro-5-nitrobenzoic acid .

| Reactant | Reagents | Major Product | Predicted Yield |

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 3-Bromo-2,4-difluoro-5-nitrobenzoic acid | Low to Moderate |

Experimental Protocol (Proposed):

-

To a stirred solution of this compound in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) for several hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. This typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and increase its electrophilicity.[3]

Predicted Outcome: Bromination is expected to yield 3,5-Dibromo-2,4-difluorobenzoic acid .

| Reactant | Reagents | Major Product | Predicted Yield |

| This compound | Br₂, FeBr₃ | 3,5-Dibromo-2,4-difluorobenzoic acid | Low to Moderate |

Experimental Protocol (Proposed):

-

To a solution of this compound in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), a catalytic amount of iron(III) bromide is added.

-

Elemental bromine is added dropwise, and the mixture is stirred at room temperature or with gentle heating.

-

The reaction is monitored by TLC or GC-MS.

-

After completion, the reaction is quenched with an aqueous solution of sodium bisulfite to remove excess bromine.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃).[2] The electrophile is sulfur trioxide (SO₃).

Predicted Outcome: The major product is expected to be 5-Bromo-2,4-difluoro-3-sulfobenzoic acid .

| Reactant | Reagents | Major Product | Predicted Yield |

| This compound | Fuming H₂SO₄ (oleum) | 5-Bromo-2,4-difluoro-3-sulfobenzoic acid | Moderate |

Experimental Protocol (Proposed):

-

This compound is added portion-wise to fuming sulfuric acid at room temperature with vigorous stirring.

-

The mixture is heated to a specified temperature (e.g., 100-120 °C) and maintained for several hours.

-

The reaction progress is monitored by taking aliquots, quenching with water, and analyzing by HPLC.

-

Upon completion, the reaction mixture is cooled and carefully poured onto ice.

-

The precipitated product is collected by filtration, washed with a small amount of cold concentrated HCl to reduce solubility, and dried.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions involve the introduction of an alkyl (alkylation) or acyl (acylation) group.[4] These reactions are catalyzed by strong Lewis acids, such as AlCl₃.[5] However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings, such as those bearing a carboxylic acid group.[6] The Lewis acid catalyst tends to complex with the lone pairs on the oxygen atoms of the carboxylic acid, further deactivating the ring and rendering the reaction infeasible.

Therefore, Friedel-Crafts alkylation and acylation are not expected to proceed on this compound under standard conditions.

General Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing an electrophilic aromatic substitution reaction on a highly substituted aromatic substrate.

Caption: General workflow for electrophilic aromatic substitution experiments.

Conclusion

The electrophilic aromatic substitution of this compound presents a significant challenge due to the cumulative deactivating effects of its substituents. Theoretical analysis strongly suggests that any substitution will occur at the C5 position. Successful functionalization via reactions like nitration, halogenation, and sulfonation will likely require forcing conditions. Friedel-Crafts reactions are not expected to be viable. The protocols and predictions outlined in this guide provide a solid foundation for researchers and drug development professionals exploring the derivatization of this and similarly complex aromatic scaffolds. All proposed experimental work should be conducted with appropriate safety precautions and careful monitoring.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2,4-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds. This methodology is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki coupling of 3-Bromo-2,4-difluorobenzoic acid with various boronic acids. While specific literature on this exact substrate is limited, the following protocols are based on established methods for structurally similar aryl bromides, such as 3-bromobenzoic acid.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[1][2]

-

Transmetalation: In the presence of a base, the organic group from the organoboron species (boronic acid) is transferred to the palladium center.[1][2]

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes various reported conditions for the Suzuki coupling of related bromobenzoic acids. These conditions can serve as a starting point for the optimization of the coupling of this compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | High | A common and robust set of conditions.[3] |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Often provides high yields for challenging substrates.[4] |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | Effective for a range of aryl bromides.[4] |

| 4 | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ | H₂O | Room Temp | 1.5 | 99 | A green and highly efficient aqueous method.[1] |

| 5 | Pd/C (10) | - | K₂CO₃ | Ethanol/H₂O | Room Temp | 0.5 | High | Heterogeneous catalyst allowing for easier product purification.[4] |

Experimental Protocols

The following are detailed protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄ in Dioxane/Water

This protocol is a widely used and generally reliable method for Suzuki-Miyaura couplings.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

-

Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

-

Attach a condenser and heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Suzuki Coupling at Room Temperature

This protocol is an environmentally friendly and highly efficient method that proceeds in water at ambient temperature.[1]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, [PdCl₂(NH₂CH₂COOH)₂] catalyst, and potassium carbonate.[1]

-

Add 5.0 mL of distilled water to the flask.

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.[1]

-

Monitor the reaction by TLC. Upon completion, the product may precipitate out of the aqueous solution.

-

Filter the precipitate and wash thoroughly with distilled water to remove inorganic salts.

-

The crude product can be further purified by recrystallization if necessary.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Amide Bond Formation with 3-Bromo-2,4-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,4-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two electron-withdrawing fluorine atoms on a benzoic acid core, provides a versatile scaffold for the synthesis of novel compounds. The bromine atom serves as a handle for further functionalization, often through cross-coupling reactions, while the difluorinated phenyl ring can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. Amides derived from this compound are key intermediates in the development of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.

These application notes provide detailed protocols for the formation of amide bonds with this compound, covering both a classical two-step approach via the acyl chloride and a modern one-pot synthesis using common coupling reagents.

Key Considerations for Amide Bond Formation